molecular formula C5HCl4F5 B3040841 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane CAS No. 243977-16-4

1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane

Cat. No. B3040841
CAS RN: 243977-16-4
M. Wt: 297.9 g/mol
InChI Key: FQFOJXUQZIYKKN-UHFFFAOYSA-N
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Description

Tetrachlorobenzenes are a group of three isomeric chemical compounds. They consist of a benzene ring with four chlorine atoms substituted for hydrogen atoms .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of chlorine with benzene in the presence of a catalyst such as ferric chloride .


Molecular Structure Analysis

The molecular structure of tetrachlorobenzenes is based on a six-carbon ring, with alternating single and double bonds (a benzene ring), and four chlorine atoms attached .


Chemical Reactions Analysis

Tetrachlorobenzenes can undergo reactions typical of aromatic halides. For example, they can be dehalogenated under certain conditions .


Physical And Chemical Properties Analysis

Tetrachlorobenzenes are typically dense, nonpolar substances. They have a high degree of thermal stability and are resistant to biodegradation .

Mechanism of Action

While the mechanism of action of tetrachlorobenzenes is not well-studied, many similar compounds are known to interact with biological systems through processes like passive diffusion and protein binding .

Safety and Hazards

Like many chlorinated aromatic compounds, tetrachlorobenzenes are likely to be hazardous. They may be toxic, carcinogenic, and environmentally persistent .

Future Directions

The future research directions might include the development of more efficient synthesis methods, the study of their environmental impact, and the exploration of their potential uses in industry .

properties

IUPAC Name

1,2,3,4-tetrachloro-1,2,3,4,5-pentafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4F5/c6-2(11)1(10)3(7,12)5(9,14)4(2,8)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFOJXUQZIYKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane
Reactant of Route 2
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane
Reactant of Route 3
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane

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